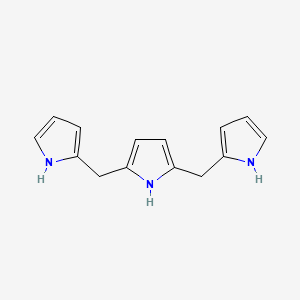![molecular formula C17H17NO B14244967 2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile CAS No. 183657-20-7](/img/structure/B14244967.png)
2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile is an organic compound with a complex structure that includes a naphthalene ring substituted with a carbonitrile group and a 3-methylbut-2-en-1-yl ether moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile typically involves multiple steps. One common method includes the alkylation of naphthalene derivatives with 3-methylbut-2-en-1-yl bromide in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Amino-naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(3-Methylbut-2-en-1-yl)oxy]sulfonic acid
- 3-Methylbut-3-en-1-yl Methacrylate
- 2-(3-Methylbut-2-enyl)naphthalene-1,4-diol
Uniqueness
2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its naphthalene core provides stability, while the carbonitrile and ether groups offer sites for further chemical modifications, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
183657-20-7 |
|---|---|
Formule moléculaire |
C17H17NO |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
2-(3-methylbut-2-enoxymethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C17H17NO/c1-13(2)9-10-19-12-15-8-7-14-5-3-4-6-16(14)17(15)11-18/h3-9H,10,12H2,1-2H3 |
Clé InChI |
MKVPYOLHOWWJPQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCOCC1=C(C2=CC=CC=C2C=C1)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-(2-Aminoethyl)-N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine](/img/structure/B14244886.png)
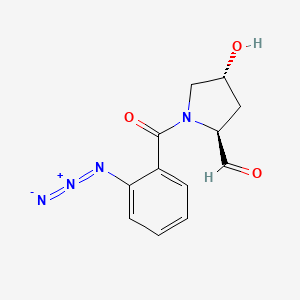

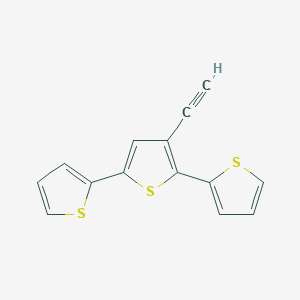
![5-Methyl-3-methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14244901.png)
![Benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14244907.png)
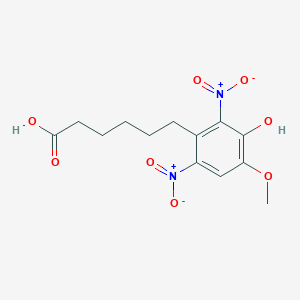
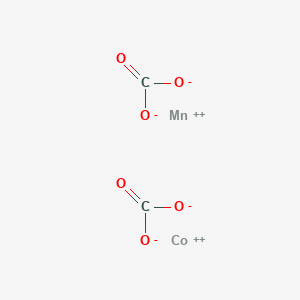
![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide](/img/structure/B14244935.png)
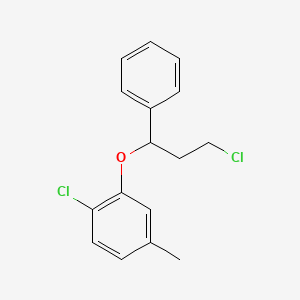
![1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14244956.png)

![N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14244972.png)
